molecular formula C5H6ClN3 B2400876 3-Chloro-4-hydrazinylpyridine CAS No. 23589-59-5

3-Chloro-4-hydrazinylpyridine

Cat. No.: B2400876
CAS No.: 23589-59-5
M. Wt: 143.57
InChI Key: PWLPDTCXZOVJBP-UHFFFAOYSA-N
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Description

“3-Chloro-4-hydrazinylpyridine” is a chemical compound with the CAS Number: 23589-59-5 . It has a molecular weight of 143.58 and its IUPAC name is 3-chloro-4-hydrazinopyridine . The physical form of this compound is a powder .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H6ClN3/c6-4-3-8-2-1-5(4)9-7/h1-3H,7H2,(H,8,9) . This indicates that the compound has a pyridine ring with a chlorine atom at the 3rd position and a hydrazine group at the 4th position.


Physical and Chemical Properties Analysis

“this compound” has a melting point of 158-159 degrees Celsius . It’s a powder at room temperature .

Scientific Research Applications

  • Pharmacological Properties of Phenolic Compounds : Chlorogenic acid, a phenolic compound similar to the structural motif of 3-Chloro-4-hydrazinylpyridine, shows a wide range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, and anti-inflammatory properties. Such compounds are being actively studied for their therapeutic roles in metabolic-related disorders (Naveed et al., 2018).

  • Toxicology and Environmental Impact of Chlorine-Containing Compounds : The toxicological profile of chlorine-containing compounds like chlorpyrifos and their impact on human exposure and neurodevelopment have been extensively reviewed. Studies suggest that current exposure levels might not have adverse effects on neurodevelopment due to inhibition of nervous system cholinesterases, but alternative mechanisms are proposed, necessitating further investigation (Eaton et al., 2008).

  • Chlorination in Water Treatment : The reactivity of chlorine with various inorganic and organic compounds during water treatment has been critically reviewed, highlighting the kinetic and mechanistic aspects of chlorine reactivity. Understanding the reactivity of chlorine with compounds, including those with a structure similar to this compound, is crucial for predicting their behavior in water treatment processes (Deborde & von Gunten, 2008).

  • Heterocyclic Compounds in Pharmacology : Heterocyclic compounds like 2-oxo-3-cyanopyridine, which share a pyridine structure with this compound, are significant due to their diverse biological activities. Such compounds are used as anticancer, antibacterial, antifungal agents, and more. The high reactivity of these scaffolds makes them essential intermediates in various organic syntheses, highlighting the potential of exploring this compound in similar contexts (Ghosh et al., 2015).

Safety and Hazards

The safety information for “3-Chloro-4-hydrazinylpyridine” includes several hazard statements: H302, H312, H315, H319, H332, H334, H335 . These indicate that the compound is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

Properties

IUPAC Name

(3-chloropyridin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c6-4-3-8-2-1-5(4)9-7/h1-3H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLPDTCXZOVJBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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